methyl 6-fluoroquinoline-4-carboxylate
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Overview
Description
Methyl 6-fluoroquinoline-4-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinolines are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-fluoroquinoline-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 4-fluoroaniline with appropriate reagents under controlled conditions . Another method includes the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods aim to achieve high yields and purity of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of environmentally friendly catalysts and solvent-free conditions is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Scientific Research Applications
Methyl 6-fluoroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of methyl 6-fluoroquinoline-4-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoroquinoline-4-carboxylic acid
- Methyl 6-chloroquinoline-4-carboxylate
- Methyl 6-bromoquinoline-4-carboxylate
Uniqueness
Methyl 6-fluoroquinoline-4-carboxylate is unique due to the presence of the fluorine atom, which enhances its biological activity and pharmacokinetic properties compared to its chloro and bromo analogs . The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with molecular targets .
Properties
CAS No. |
1594063-40-7 |
---|---|
Molecular Formula |
C11H8FNO2 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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